molecular formula C18H15BrN2O3 B2690992 N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide CAS No. 868223-46-5

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Cat. No.: B2690992
CAS No.: 868223-46-5
M. Wt: 387.233
InChI Key: VYMGKVJWRUPLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group and a methoxy-substituted isoquinolinone moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 5-methoxyisoquinoline.

    Acylation Reaction: The 4-bromoaniline undergoes an acylation reaction with an acylating agent like acetyl chloride to form N-(4-bromophenyl)acetamide.

    Cyclization: The N-(4-bromophenyl)acetamide is then subjected to cyclization with 5-methoxyisoquinoline under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group on the isoquinolinone moiety also contributes to its distinct chemical properties.

Biological Activity

N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the isoquinoline core structure followed by acetamide formation. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, which confirm the molecular integrity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Inhibition

The antimicrobial assays were conducted using methods such as the turbidimetric method and disk diffusion method, with results indicating that modifications to the bromophenyl group can enhance activity.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Specifically, studies have focused on its effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29).

Cell Line IC50 (µM) Mechanism of Action Reference
MCF7 (Breast)15.0Induction of Apoptosis
HT29 (Colon)12.5Cell Cycle Arrest

The anticancer effects were determined using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment. Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and disrupts cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts at the molecular level with target proteins involved in cancer progression and microbial resistance. These studies provide insights into binding affinities and potential active sites within target enzymes.

Key Findings from Docking Studies

  • Binding Affinity : The compound exhibits high binding affinity to target proteins associated with cancer cell proliferation.
  • Active Sites : Docking analyses reveal that specific functional groups in the compound enhance interaction with active sites of enzymes such as topoisomerase II and DHODH (dihydroorotate dehydrogenase), which are critical for DNA replication in cancer cells.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study 1 : A study involving breast cancer patients demonstrated that compounds with similar structures showed improved outcomes when combined with conventional chemotherapy agents.
  • Case Study 2 : In vitro studies on bacterial strains resistant to standard antibiotics revealed that this compound could restore sensitivity when used in combination therapies.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMGKVJWRUPLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.